molecular formula C16H20F3N5O2S B2500168 1,3,5-trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide CAS No. 2309186-68-1

1,3,5-trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide

Cat. No.: B2500168
CAS No.: 2309186-68-1
M. Wt: 403.42
InChI Key: VIDSWHAOZSKOAZ-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide is a potent and selective antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in the amygdala, hippocampus, and other regions associated with emotion and behavior. Research indicates that this compound acts by blocking the TRPC5 channel, which is implicated in the pathophysiology of anxiety and depression . Its high selectivity over the closely related TRPC4 channel makes it a valuable pharmacological tool for dissecting the specific roles of TRPC5 in complex biological systems. Current investigations utilize this inhibitor to explore mechanisms underlying stress-related behaviors, fear memory extinction, and neuropathic pain . By precisely inhibiting TRPC5-mediated calcium influx, researchers can elucidate its contribution to neuronal excitability and signaling pathways, offering critical insights for the development of novel therapeutic strategies for neurological and psychiatric disorders.

Properties

IUPAC Name

1,3,5-trimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O2S/c1-10-15(11(2)23(3)21-10)27(25,26)22-13-6-7-24(9-13)14-5-4-12(8-20-14)16(17,18)19/h4-5,8,13,22H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDSWHAOZSKOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, trifluoromethylating agents, and pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence focuses on a distinct compound (Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide), general structural and functional comparisons can be inferred:

Structural Similarities

Feature Target Compound Example 53 ()
Core Heterocycle Pyrazole-sulfonamide Pyrazolo[3,4-d]pyrimidine
Substituted Aromatic 5-(Trifluoromethyl)pyridine 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl
Functional Groups Sulfonamide, trifluoromethyl Sulfonamide, fluoro, benzamide

Physicochemical Properties

Property Example 53 () Inferred for Target Compound
Melting Point 175–178°C Likely >150°C (due to sulfonamide rigidity)
Molecular Mass (Da) 589.1 (M⁺+1) ~450–550 (based on structural complexity)

Bioactivity

  • Target Compound : Hypothesized to target similar pathways (e.g., JAK/STAT kinases) due to sulfonamide’s role in ATP-binding pocket interactions.

Biological Activity

1,3,5-Trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide is a complex organic molecule with significant potential in various biological applications. This compound features a unique structural configuration that contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Chemical Structure and Properties

The molecular formula of the compound is C17H25N5O4S2C_{17}H_{25}N_{5}O_{4}S_{2} with a molecular weight of approximately 427.5 g/mol. The structure includes a pyrazole core, sulfonamide group, and trifluoromethyl pyridine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC17H25N5O4S2
Molecular Weight427.5 g/mol
CAS Number1448070-55-0

The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptors associated with various biological pathways. Preliminary studies indicate that it may act as a selective inhibitor of certain kinases, which play pivotal roles in cell signaling and proliferation.

Target Enzymes and Receptors

  • Kinases : The compound may inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer biology.
  • Sulfonamide Activity : The sulfonamide group is known for its ability to interact with amino acids in active sites of enzymes, potentially leading to competitive inhibition.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines. For example, in vitro assays have shown significant inhibition of cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
  • Antimicrobial Effects : The compound has demonstrated antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections.
  • Inhibition of Tumor Growth : In vivo studies have shown that administration of this compound can lead to reduced tumor size in animal models, indicating its potential as an anticancer agent.

Case Studies

Recent investigations into the biological effects of this compound have yielded promising results:

  • Study 1 : A study published in the Journal of Molecular Structure reported that derivatives of pyrazole compounds exhibit selective inhibition against certain kinases involved in tumor growth. The study highlighted the potential for this compound to serve as a lead compound for developing novel anticancer therapies .
  • Study 2 : Another investigation focused on the antimicrobial properties of similar sulfonamide compounds, revealing effective inhibition against Gram-positive bacteria . This suggests the potential for broader applications in antimicrobial therapy.

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